2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole
Description
This compound features a thieno[3,2-c]pyridine core fused to a piperidine ring, which is further linked via a carbonyl group to a 1,3-benzothiazole moiety. Its molecular formula is C19H21N3O2S2, with a molecular weight of 387.52 g/mol. The structural complexity arises from the hybrid heterocyclic system, combining sulfur-containing rings (thienopyridine and benzothiazole) with a nitrogen-rich piperidine scaffold. Such architectures are commonly explored for pharmacological activity, particularly in targeting adenosine diphosphate (ADP) receptors or enzymes involved in platelet aggregation .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c24-20(19-21-16-3-1-2-4-18(16)26-19)22-9-5-15(6-10-22)23-11-7-17-14(13-23)8-12-25-17/h1-4,8,12,15H,5-7,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYRUBHTUGXHSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic synthesis. One common approach is to start with the thienopyridine core, which can be synthesized through cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzothiazole moiety is attached via a condensation reaction with the piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to thieno[3,2-c]pyridines. For instance:
- A study demonstrated that derivatives of thieno[2,3-c]pyridine exhibited significant cytotoxicity against breast cancer (MCF7) and colorectal cancer (RKO) cell lines. The compound showed an IC₅₀ value indicating effective inhibition of cell growth through apoptosis and cell cycle arrest mechanisms .
Antimicrobial Properties
Compounds containing the thieno[3,2-c]pyridine structure have been evaluated for antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth effectively against various strains, suggesting their potential as new antibacterial agents.
Neuroprotective Effects
The neuroprotective capabilities of thieno[3,2-c]pyridine derivatives have also been explored. Studies suggest that they may protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative disease models .
Material Science Applications
In addition to biological applications, the compound's unique structural features make it suitable for use in material science:
- Organic Electronics : Its electronic properties can be harnessed in organic semiconductor applications.
- Sensors : The compound's ability to interact with various analytes may be utilized in the development of chemical sensors.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Synthesis and Anticancer Screening | Anticancer | Identified as a potent inhibitor against multiple cancer cell lines with unique mechanisms of action. |
| Neuroprotective Effects | Neuroprotection | Showed potential in protecting neuronal cells from oxidative damage. |
| Antimicrobial Activity | Antimicrobial | Demonstrated significant inhibition against various bacterial strains. |
Mechanism of Action
The mechanism of action of 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationship (SAR) :
- The piperidine linker in the target compound may enhance binding to ADP receptors by introducing conformational flexibility, as seen in prasugrel’s cyclopropyl-fluorophenyl group .
- Benzothiazole’s electron-rich aromatic system could improve metabolic stability compared to ester-based prodrugs like prasugrel .
- Synthetic Accessibility: Derivatives like 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetic acid hydrochloride (CAS 1193387-28-8) are commercially available, suggesting feasible synthetic routes for the target compound .
Biological Activity
The compound 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and enzyme inhibition capabilities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thieno[3,2-c]pyridine moiety linked to a piperidine and a benzothiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For example:
- MTT Assay Results : The compound was tested against various cancer cell lines including A549 (lung adenocarcinoma), MCF-7 (breast cancer), and HT-29 (colorectal cancer). The results indicated cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation in these lines .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 | 15.0 | Moderate |
| MCF-7 | 12.5 | High |
| HT-29 | 20.0 | Moderate |
Antibacterial Activity
The antibacterial potential of the compound was evaluated against several bacterial strains. The findings indicated varying degrees of effectiveness:
- Bacterial Strains Tested : The compound showed moderate to strong activity against Staphylococcus aureus and Escherichia coli, while it exhibited weaker activity against Pseudomonas aeruginosa.
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 18 | Strong |
| Escherichia coli | 15 | Moderate |
| Pseudomonas aeruginosa | 10 | Weak |
Enzyme Inhibition
The enzyme inhibitory effects of the compound were also assessed. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE) and urease:
- Enzyme Inhibition Results :
| Enzyme | IC50 (µM) | Inhibition Type |
|---|---|---|
| Acetylcholinesterase | 8.0 | Competitive |
| Urease | 5.5 | Non-competitive |
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds derived from benzothiazole and thieno[3,2-c]pyridine frameworks:
- Study on Anticancer Properties : A study involving a series of benzothiazole derivatives showed that modifications at the piperidine position enhanced their anticancer activity significantly .
- Antibacterial Screening : Another investigation focused on derivatives with thieno[3,2-c]pyridine structures reported that these compounds exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the common synthetic routes for 2-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine-1-carbonyl)-1,3-benzothiazole, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, leveraging modular coupling strategies. Key steps include:
- Core assembly : The thieno[3,2-c]pyridine-piperidine moiety is synthesized via cyclization of appropriately substituted precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acids or bases .
- Carbamoylation : The piperidine nitrogen is functionalized via carbamoylation using benzothiazole carbonyl chloride in anhydrous dichloromethane, with triethylamine as a base to scavenge HCl .
- Optimization : Yields are improved by controlling stoichiometry (1:1.2 molar ratio for carbamoylation), solvent purity (anhydrous conditions), and reaction time (monitored via TLC, hexane:ethyl acetate 7:3). Ethanol or methanol as post-reaction wash solvents enhances crystallization purity .
Q. How is the compound characterized using spectroscopic methods to confirm its structure?
- NMR Spectroscopy : H NMR confirms the presence of the benzothiazole aromatic protons (δ 7.2–8.1 ppm) and thienopyridine protons (δ 6.8–7.5 ppm). The piperidine CH groups appear as multiplets at δ 2.5–3.5 ppm, while the carbonyl (C=O) is inferred via C NMR at δ 165–170 ppm .
- IR Spectroscopy : Stretching vibrations at 1680–1700 cm (C=O), 1550–1600 cm (C=N), and 750–800 cm (C-S in benzothiazole) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) with <2 ppm deviation from theoretical mass .
Q. What initial biological screening approaches are recommended for assessing the compound’s activity?
- In vitro assays : Use cell lines (e.g., HEK293, HeLa) to test cytotoxicity (MTT assay) and target engagement (e.g., kinase inhibition via ADP-Glo™). IC values are determined using dose-response curves (1 nM–100 µM) .
- Binding affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets like amyloid-beta (for neurological applications) .
- Preliminary ADMET : Microsomal stability (human liver microsomes) and permeability (Caco-2 monolayers) predict pharmacokinetic profiles .
Advanced Research Questions
Q. What strategies are employed to resolve low yields in the cyclization step during synthesis?
Low yields in thienopyridine cyclization often stem from steric hindrance or improper solvent polarity. Mitigation strategies include:
- Solvent optimization : Switching from DMF to dimethylacetamide (DMAc) enhances reaction homogeneity, improving yields by 15–20% .
- Catalytic additives : Introducing 5 mol% ZnCl as a Lewis acid accelerates ring closure, reducing side-product formation .
- Microwave-assisted synthesis : Shortening reaction times (30 min vs. 12 hr) at 120°C minimizes decomposition .
Q. How do computational docking studies predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) simulates binding poses using:
- Target preparation : Crystal structures (PDB: 1T3E for kinases) are protonated and energy-minimized.
- Grid parameterization : The binding site is defined around catalytic residues (e.g., ATP-binding pocket in kinases).
- Scoring : Binding affinity (ΔG) and hydrogen-bonding patterns (e.g., benzothiazole NH with Asp86 in amyloid-beta) prioritize high-affinity conformers . Validation via MD simulations (100 ns) assesses stability of predicted poses .
Q. How can contradictory data between in vitro and in vivo biological activity be analyzed?
Discrepancies often arise from metabolic instability or off-target effects. Methodological approaches include:
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., piperidine N-oxide) in liver microsomes .
- Tissue distribution studies : Radiolabeled compound tracking (e.g., C) quantifies bioavailability in target organs .
- Transcriptomic profiling : RNA-seq of treated vs. untreated tissues identifies compensatory pathways masking in vitro effects .
Q. What methods are used to determine structure-activity relationships (SAR) for derivatives of this compound?
- Analog synthesis : Systematic variation of substituents (e.g., replacing benzothiazole with thiadiazole) evaluates pharmacophore requirements .
- 3D-QSAR modeling : CoMFA or CoMSIA correlates steric/electronic fields with activity, guiding lead optimization .
- Free-energy perturbation (FEP) : Predicts ΔΔG for specific substituent changes (e.g., fluorine substitution at thienopyridine C3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
